1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone

CAS No.: 949922-27-4

Cat. No.: VC3298028

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 949922-27-4 |

|---|---|

| Molecular Formula | C11H13NO |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | 1-(1,2,3,4-tetrahydroisoquinolin-6-yl)ethanone |

| Standard InChI | InChI=1S/C11H13NO/c1-8(13)9-2-3-11-7-12-5-4-10(11)6-9/h2-3,6,12H,4-5,7H2,1H3 |

| Standard InChI Key | WHFXFTCWKXJMBK-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC2=C(CNCC2)C=C1 |

| Canonical SMILES | CC(=O)C1=CC2=C(CNCC2)C=C1 |

Introduction

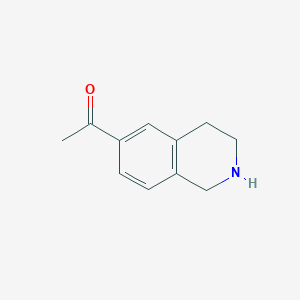

Chemical Identity and Structure

Nomenclature and Identification

The compound 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone is identified by the following parameters:

| Parameter | Value |

|---|---|

| Primary Name | 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone |

| Synonym | 6-acetyl-1,2,3,4-tetrahydroisoquinoline |

| CAS Registry Number | 949922-27-4 |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.22700 g/mol |

| Exact Mass | 175.10000 |

These identification parameters provide essential information for researchers and chemists working with this compound .

Structural Features

1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone consists of a tetrahydroisoquinoline core with an acetyl group attached at the 6-position. The tetrahydroisoquinoline structure features a partially saturated bicyclic system composed of a benzene ring fused to a partially reduced pyridine ring. Specifically, the compound contains:

-

A benzene ring with an acetyl (COCH₃) substitution at position 6

-

A nitrogen-containing heterocyclic ring fused to the benzene ring

-

The heterocyclic portion is saturated (tetrahydro), making it a secondary amine

The acetyl group provides a reactive carbonyl functionality that can participate in various chemical transformations, potentially making this compound useful as a synthetic intermediate in pharmaceutical development .

Physical and Chemical Properties

Physical Properties

Based on the available data, the physical properties of 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone include:

| Property | Value |

|---|---|

| Molecular Weight | 175.22700 g/mol |

| Exact Mass | 175.10000 |

| Polar Surface Area (PSA) | 29.10000 Ų |

| Partition Coefficient (LogP) | 1.86370 |

The compound's moderate LogP value of 1.86370 suggests a balance between hydrophilicity and lipophilicity, which influences its solubility profile and potential membrane permeability in biological applications. The relatively low polar surface area (PSA) of 29.10000 Ų indicates potential for good membrane penetration, as compounds with PSA values less than 60 Ų are generally associated with better passive membrane permeability .

Chemical Reactivity

While specific reactivity data for 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone is limited in available sources, its structure allows for predictions about potential reactivity:

-

The secondary amine (NH) in the tetrahydroisoquinoline portion can participate in:

-

Alkylation reactions

-

Acylation reactions

-

Salt formation (as evidenced by the existence of the hydrochloride derivative)

-

-

The ketone (acetyl) group can undergo typical carbonyl reactions:

-

Nucleophilic addition

-

Reduction to alcohols

-

Condensation reactions with amines or hydrazines

-

Wittig and related olefination reactions

-

These reactive sites make the compound potentially valuable as a building block in organic synthesis for constructing more complex molecular architectures for pharmaceutical research.

Applications and Uses

Research Applications

Based on the structural features of 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone, several research applications can be inferred:

-

Synthetic intermediate in the preparation of more complex isoquinoline derivatives with potential biological activity

-

Building block for medicinal chemistry programs exploring structure-activity relationships of tetrahydroisoquinoline-based compounds

-

Model compound for studying reaction methodologies targeting selective functionalization of isoquinoline systems

Related Compounds

Hydrochloride Salt

The most closely related compound identified in available sources is the hydrochloride salt of 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone:

| Parameter | Value |

|---|---|

| Name | 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone hydrochloride |

| CAS Number | 1211876-16-2 |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol |

| Hazard Classification | GHS07 (Warning) |

| Hazard Statements | H319-H315-H335 |

The hydrochloride salt exhibits different physical properties and potentially different reactivity compared to the free base. According to safety data, it is classified as:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

This salt form has been documented in commercial chemical catalogs with prices ranging from $377-400 per gram (as of 2021) .

Structural Similarities to Other Compounds

The tetrahydroisoquinoline scaffold of this compound shares structural features with:

-

Natural isoquinoline alkaloids (though with different substitution patterns)

-

Synthetic pharmaceutical compounds targeting various biological pathways

-

Other acetylated heterocyclic compounds with potential biological activity

These structural relationships may provide insight into potential functional properties of the title compound.

Current Research Status and Future Directions

The relatively limited information about specific research on 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone in current literature suggests several potential areas for future investigation:

Synthetic Methodology Development

Development of efficient and regioselective methods for the synthesis of 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone could be valuable for accessing this and related compounds for further study. Potential approaches might include:

-

Flow chemistry adaptations for scalable synthesis

-

Catalytic methods for selective functionalization

-

Green chemistry approaches using more environmentally benign reagents

Structure-Activity Relationship Studies

If biological activities are identified for this compound, systematic structural modifications could be explored to:

-

Optimize potency and selectivity

-

Improve pharmacokinetic properties

-

Reduce potential toxicity or side effects

Materials Science Applications

The unique structure combining an aromatic system with a secondary amine and a carbonyl group might have applications in materials science, such as:

-

Development of novel polymers or monomers

-

Coordination chemistry with transition metals

-

Photochemical or electrochemical applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume